molecular formula C12H9N3O B13223926 4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzonitrile

4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzonitrile

Cat. No.: B13223926
M. Wt: 211.22 g/mol
InChI Key: WTZSZMZETJZCND-UHFFFAOYSA-N
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Description

4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzonitrile is a chemical compound with the molecular formula C12H9N3O It is characterized by the presence of a pyrazine ring substituted with a methyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5-methyl-3-oxo-3,4-dihydropyrazine with benzonitrile in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzonitrile moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzonitrile is unique due to its specific substitution pattern on the pyrazine ring and the presence of the benzonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

4-(6-methyl-2-oxo-1H-pyrazin-3-yl)benzonitrile

InChI

InChI=1S/C12H9N3O/c1-8-7-14-11(12(16)15-8)10-4-2-9(6-13)3-5-10/h2-5,7H,1H3,(H,15,16)

InChI Key

WTZSZMZETJZCND-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=O)N1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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